2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol
Description
2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and an ethanol group
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUPRNVKSFVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950662-61-0 | |
| Record name | 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol typically involves the reaction of 3,3-difluoropyrrolidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to replace the fluorine atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluoropyrrolidin-1-yl)ethan-1-one: Similar structure but with a ketone group instead of an ethanol group.
2-(3,3-Difluoropyrrolidin-1-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group.
Uniqueness
2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol is unique due to its specific combination of a pyrrolidine ring, fluorine atoms, and an ethanol group
Biological Activity
2-(3,3-Difluoropyrrolidin-1-yl)ethan-1-ol is a fluorinated compound with notable potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring with two fluorine atoms and an alcohol functional group, enhances its biological activity and metabolic stability. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C6H10F2N
- Molecular Weight : 151.16 g/mol
- CAS Number : 950662-61-0
The presence of fluorine in the structure is significant as it often leads to improved binding affinities and altered pharmacokinetics compared to non-fluorinated analogs.
Biological Activity
Research indicates that 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol exhibits several biological activities:
1. Enzyme Inhibition
Studies suggest that compounds with similar structures can inhibit various enzymes involved in disease pathways. The fluorinated moiety may enhance binding interactions with target enzymes, potentially leading to therapeutic effects against diseases.
2. Receptor Modulation
Interaction studies have shown that this compound can modulate specific receptors. The unique electronic properties imparted by the fluorine atoms contribute to its ability to interact effectively with biological targets.
The mechanism of action for 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol likely involves:
- Binding Affinity : Enhanced due to the presence of fluorine, which can influence the electronic environment around the binding site.
- Stability : The difluorinated structure may provide increased metabolic stability, allowing for prolonged activity in biological systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol, a comparison with similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4,4-difluoropyrrolidin-2-yl)ethan-1-ol | C6H10F2N | Different substitution pattern on the pyrrolidine ring |
| 2-(difluoromethoxy)ethan-1-ol | C5H8F2O | Contains an ether functional group instead of a pyrrolidine |
| (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine | C9H12F2N | Incorporates a piperidine ring which may alter biological activity |
The combination of the difluoropyrrolidinyl moiety and the alcohol group in 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol provides distinct reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential of fluorinated compounds in drug development:
- Antiparasitic Activity : Research into related pyrrolidine derivatives has shown promising results against Trypanosoma brucei, indicating that modifications to the pyrrolidine structure can lead to effective treatments for diseases like African trypanosomiasis .
- Drug Development : The compound serves as a versatile building block for synthesizing more complex molecules targeting specific receptors or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
